molecular formula C14H23NO5 B2688133 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 1823263-41-7

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2688133
CAS No.: 1823263-41-7
M. Wt: 285.34
InChI Key: CBNRZUGMDWHRQJ-UHFFFAOYSA-N
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Description

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[35]nonane-7-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group

Chemical Reactions Analysis

Types of Reactions

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of amino derivatives .

Scientific Research Applications

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is unique due to its spirocyclic structure combined with the presence of a Boc-protected amino group and a carboxylic acid moiety. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)6-4-13(5-7-14)8-19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNRZUGMDWHRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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